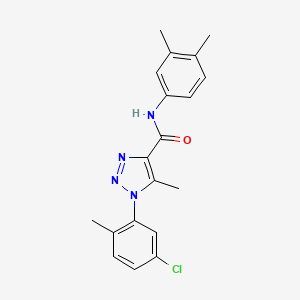

![molecular formula C17H17N3O B6517998 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide CAS No. 868971-18-0](/img/structure/B6517998.png)

4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide” is characterized by the presence of an imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications

4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide has a variety of applications in scientific research. It is used as a ligand in metal complexes, which can be used to study the coordination chemistry of transition metals. It is also used as a building block for drug development, as it can be used to synthesize a variety of compounds with potential therapeutic applications. Additionally, it is used as a probe for biochemical studies, as it can be used to study the interactions between proteins and small molecules.

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Imidazo[1,2-a]pyridines, in general, have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . As CDK inhibitors, they could halt cell cycle progression, leading to cell growth arrest. As calcium channel blockers, they could inhibit the influx of calcium ions, affecting muscle contraction and neurotransmitter release. As GABA A receptor modulators, they could enhance inhibitory neurotransmission, leading to sedative and anxiolytic effects.

Biochemical Pathways

Based on its potential targets, it could affect pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .

Result of Action

Based on its potential targets, it could lead to cell growth arrest, altered neuronal signaling, and muscle relaxation .

Advantages and Limitations for Lab Experiments

The use of 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide in lab experiments has a number of advantages and limitations. One advantage of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it can be used to study a variety of biochemical and physiological processes. However, one limitation of using this compound is that it can have off-target effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide. One potential direction is to further study the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, further research could be done to study the potential therapeutic applications of this compound, as well as its potential off-target effects. Finally, research could be done to develop new synthetic methods for this compound in order to make it easier to synthesize in the lab.

Synthesis Methods

4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide can be synthesized through the reaction of 4-methylbenzamide with 8-methylimidazo[1,2-a]pyridin-2-ylmethyl bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethyl acetate or dichloromethane. The reaction is typically carried out at room temperature for several hours, and the product is isolated by precipitation or filtration.

properties

IUPAC Name |

4-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-5-7-14(8-6-12)17(21)18-10-15-11-20-9-3-4-13(2)16(20)19-15/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKBCHBMTJWTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=C(C3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)

![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)

![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)

![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)

![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)

![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)

![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)

![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)

![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)

![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)

![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)